4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde
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Overview
Description
“4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde” is a unique organic compound with a distinctive molecular structure . It is a polycyclic aromatic hydrocarbon compound and can be used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of “4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde” generally includes two steps. First, 4-formylbenzene is oxidized to 4-formylbenzoic acid by the action of manganese dioxide. Then, 4-formylbenzoic acid reacts with pyrene to obtain the target product .Molecular Structure Analysis
The molecular formula of “4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde” is C44H26O4 . Its π-conjugated system enables efficient charge transport, leading to high device performance .Chemical Reactions Analysis
The introduction of flexible sulfonic acid groups on the channel walls of 2D covalent organic framework PyTTA–DHTA-COF, acquired by the condensation of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde and 2,5-dihydroxyterephthalaldehyde, enhanced intrinsic proton conductivity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 618.67484 and a predicted density of 1.316±0.06 g/cm3 . It also has a predicted boiling point of 811.7±65.0 °C .Scientific Research Applications
Covalent Organic Frameworks (COFs)
This compound plays a pivotal role in constructing covalent organic frameworks (COFs), which are porous materials with intriguing properties:
- Pyrene-Based COFs : By polymerizing 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde , researchers have created novel COFs like PyDF-COF and PyBMT-COF. These frameworks exhibit tunable porosity, high surface area, and potential applications in gas storage, catalysis, and separation processes .
Proton-Conductive Materials
Researchers have modified PyTTA-DHTA-COF , synthesized from 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde , by immobilizing flexible sulfonic acid groups on its channel walls. This modification enhances proton conduction, making it promising for fuel cells and other electrochemical devices .
HOFs (Hydrogen-Bonded Organic Frameworks)
HOF-PyTTA: , a hydrogen-bonded organic framework derived from 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde , exhibits intrinsic catalytic activity. Its conjugated pyrene structure contributes to stability and potential applications in catalysis .
Mechanism of Action
Target of Action
It is known that the compound has fluorescent properties , which suggests that it may interact with biological targets that can be detected or modulated by fluorescence.
Mode of Action
This could involve energy transfer between the compound and its target, or a change in the compound’s electronic state that results in fluorescence .
Biochemical Pathways
For example, it could be used as a probe in fluorescence microscopy or biochemical assays to study various cellular processes .
Pharmacokinetics
Its solubility in solvents such as chloroform and dichloromethane suggests that it may have good bioavailability
Result of Action
Its fluorescent properties suggest that it could be used to visualize or track certain biological processes or structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde. For instance, it is stable in air but sensitive to light and high temperatures . Therefore, it should be stored under inert gas at 2-8°C . The compound’s action and efficacy could also be influenced by the pH and ionic strength of its environment, as these factors can affect its fluorescent properties.
Future Directions
properties
IUPAC Name |
4-[3,6,8-tris(4-formylphenyl)pyren-1-yl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H26O4/c45-23-27-1-9-31(10-2-27)39-21-40(32-11-3-28(24-46)4-12-32)36-19-20-38-42(34-15-7-30(26-48)8-16-34)22-41(33-13-5-29(25-47)6-14-33)37-18-17-35(39)43(36)44(37)38/h1-26H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLHKEJAGHMUHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H26O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde |
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